molecular formula C10H10BrF3O B13921816 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol

1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol

Cat. No.: B13921816
M. Wt: 283.08 g/mol
InChI Key: BKDRQQQQAQSWML-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoromethylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a difluoromethylpropanol group. One common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the phenyl ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The difluoromethylpropanol group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)-1-ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethan-1-one
  • 3-Bromo-2-fluorophenylboronic acid

Uniqueness

1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of bromine, fluorine, and difluoromethylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol

InChI

InChI=1S/C10H10BrF3O/c1-9(2,15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5,15H,1-2H3

InChI Key

BKDRQQQQAQSWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=C(C(=CC=C1)Br)F)(F)F)O

Origin of Product

United States

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